Melampodin A
Description
Melampodin A is a sesquiterpene lactone isolated from Melampodium leucoanthum (Asteraceae family), first reported in 1975 . Its structure was confirmed via single-crystal X-ray diffraction, revealing a germacranolide skeleton with a cis,trans-configured 4,5-diene system and an acetylated hydroxyl group at the C9 position . This compound exhibits significant molecular strain due to non-planar cycloalkene rings, as evidenced by its C6-C7 bond length (1.549 Å) and distorted tetrahedral angles at C7 (e.g., C6-C7-C8: 117.0°) .
Properties
Molecular Formula |
C21H24O9 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl (1R,2E,4S,6R,7E,9S,10S,11S)-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate |
InChI |
InChI=1S/C21H24O9/c1-8-6-12-14(9(2)18(23)28-12)17(29-20(25)21(4)10(3)30-21)15(22)11(19(24)26-5)7-13-16(8)27-13/h6-7,10,12-17,22H,2H2,1,3-5H3/b8-6+,11-7+/t10-,12-,13-,14+,15+,16+,17+,21-/m1/s1 |
InChI Key |
ZFFQDPLDTMMAKO-PORRQQDQSA-N |
Isomeric SMILES |
C[C@@H]1[C@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H](/C=C(/[C@H]4[C@H](O4)/C=C(\[C@@H]2O)/C(=O)OC)\C)OC(=O)C3=C |
Canonical SMILES |
CC1C(O1)(C)C(=O)OC2C3C(C=C(C4C(O4)C=C(C2O)C(=O)OC)C)OC(=O)C3=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Unresolved Questions
- The absence of X-ray-confirmed cis,cis-germacranolide structures limits understanding of how dual cis configurations affect strain and reactivity .
- Comparative studies on the pharmacokinetics of acetylated vs. non-acetylated derivatives (e.g., this compound vs.
Q & A
Q. How can in silico models improve the prediction of this compound’s ADMET properties?
- Methodological Answer : Apply QSAR models (SwissADME, pkCSM) for bioavailability and toxicity. Molecular dynamics simulations (GROMACS) assess membrane permeability. Validate predictions with in vitro assays (e.g., microsomal stability) .
Experimental Reproducibility
Q. What documentation standards ensure reproducibility in this compound research?
Q. How do researchers mitigate batch-to-batch variability in natural product extracts containing this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
